5-Bromo-2-methoxybenzylzinc chloride

Description

The exact mass of the compound 5-Bromo-2-methoxybenzylzinc chloride solution is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-methoxybenzylzinc chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxybenzylzinc chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

352530-35-9 |

|---|---|

Molecular Formula |

C8H8BrClOZn |

Molecular Weight |

300.9 g/mol |

IUPAC Name |

zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride |

InChI |

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

VGKCWJCGDDKRRZ-UHFFFAOYSA-M |

SMILES |

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+] |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

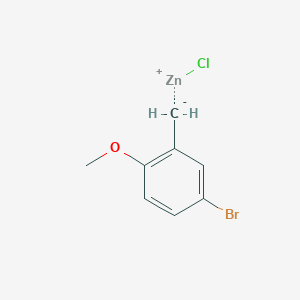

5-Bromo-2-methoxybenzylzinc chloride chemical structure and properties

Advanced Reagent Guide for Medicinal Chemistry & Process Development

Executive Summary

5-Bromo-2-methoxybenzylzinc chloride (CAS: 352530-35-9) is a specialized organozinc reagent used primarily in Palladium-catalyzed Negishi cross-coupling reactions. Its structural uniqueness lies in its bifunctionality : it possesses a nucleophilic benzylic zinc moiety for immediate C-C bond formation and an electrophilic aryl bromide handle for subsequent diversification.

This dual nature makes it a "linchpin" intermediate in fragment-based drug discovery (FBDD), allowing chemists to install a 2-methoxy-5-bromobenzyl scaffold into heteroaromatic cores while retaining a reactive site for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Chemical Identity & Structural Analysis

Core Specifications

| Property | Data |

| IUPAC Name | (5-Bromo-2-methoxybenzyl)(chlorido)zinc |

| CAS Number | 352530-35-9 |

| Molecular Formula | |

| Molecular Weight | 300.90 g/mol |

| Physical State | Solution (typically 0.5 M in THF) |

| Storage | 2–8°C (Inert atmosphere required) |

| Stability | Moisture/Air sensitive; stable for weeks under Argon at 0°C |

Structural Visualization

The following diagram illustrates the chemical structure and the electronic distinctness of its two halide positions.

Synthesis & Chemoselectivity

The Critical Challenge: Synthesizing this reagent requires inserting Zinc into a precursor molecule containing two halogen atoms: a benzylic chloride and an aryl bromide.

Expert Insight: Standard magnesium insertion (Grignard formation) often leads to "halogen scrambling" or non-selective insertion into the Ar-Br bond. However, Zinc insertion is highly chemoselective .

The Knochel Protocol (Zn/LiCl)

The industry-standard method utilizes Zinc dust activated with Lithium Chloride (LiCl). This method, pioneered by Paul Knochel, is superior because LiCl solubilizes the organozinc species, cleaning the metal surface and allowing the reaction to proceed at mild temperatures (0–25°C).

Mechanism of Selectivity:

-

Bond Dissociation Energy (BDE): The benzylic C-Cl bond is weaker and more accessible to oxidative addition by Zn(0) than the aryl C-Br bond.

-

Kinetic Control: At controlled temperatures (approx. 20°C), Zinc inserts exclusively into the benzylic position.

Step-by-Step Preparation Protocol

-

Activation: Dry LiCl (1.5 equiv) is placed in a Schlenk flask and heated under vacuum (150°C) to remove trace water. Zinc dust (1.5 equiv) is added, and the mixture is dried again.[1]

-

Solvation: Dry THF is added. The Zn is activated with 5 mol% 1,2-dibromoethane and 1 mol% TMSCl.

-

Insertion: 5-Bromo-2-methoxybenzyl chloride (1.0 equiv) is added as a solution in THF.

-

Reaction: Stir at 25°C for 2–4 hours.

-

Result: A clear to slightly grey solution of the zinc reagent is formed. The Ar-Br bond remains >98% intact.

Quality Control: Self-Validating Titration

Before using the reagent in a precious coupling reaction, the active concentration must be determined. Organozinc reagents cannot be titrated with simple acid/base indicators due to their lower basicity compared to Grignards.

Iodine Titration Protocol

This method relies on the rapid iodolysis of the C-Zn bond.

-

Setup: Weigh an exact amount of Iodine (

) into a dry vial (e.g., 254 mg, 1.0 mmol). Dissolve in dry THF (2 mL). -

Titration: Add the organozinc solution dropwise via a syringe to the iodine solution.

-

Endpoint: The solution transitions from Dark Brown

Yellow -

Calculation:

Applications: The Negishi Coupling Workflow

The primary utility of 5-Bromo-2-methoxybenzylzinc chloride is to couple with aryl halides (Ar-X) or triflates (Ar-OTf) using a Palladium catalyst.

Mechanistic Advantages

-

Functional Group Tolerance: Unlike Lithium or Magnesium reagents, this Zinc reagent tolerates esters, nitriles, and ketones on the electrophile partner.

-

Iterative Synthesis: The product of the Negishi coupling retains the 5-bromo substituent. This allows for a "one-pot, two-step" sequence where the zinc reagent is coupled first, followed by a Suzuki coupling at the bromine position.

Recommended Catalytic System

-

Catalyst:

or -

Ligand: SPhos or XPhos (Buchwald biaryl phosphines) are highly recommended to facilitate the coupling of benzylic zincs, which can be prone to isomerization.

-

Solvent: THF (from the reagent) + NMP (co-solvent often boosts yield).

References

-

Sigma-Aldrich. 5-Bromo-2-methoxybenzylzinc chloride solution, 0.5 M in THF. Product No. 533394.[2] Link

-

Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4][5] Angewandte Chemie International Edition, 45(18), 2958–2961. (Foundational methodology for LiCl-mediated metalation). Link

-

Metzger, A., Schade, M. A., & Knochel, P. (2008).[6] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. (Specific protocol for benzylic zinc synthesis). Link

-

Krasovskiy, A., & Knochel, P. (2006).[3] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[7] Synthesis, 2006(05), 0890–0891. (Standard iodine titration protocol). Link

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[8][9] Journal of the American Chemical Society, 131(22), 7532–7533. (Demonstrates ligand utility in difficult zinc couplings). Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 5-溴-2-甲氧基苄基氯化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of polyfunctional arylmagnesium, arylzinc, and benzylic zinc reagents by using magnesium in the presence of LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

Overview of Functionalized Benzylzinc Reagents in Organic Synthesis

Executive Summary

Functionalized benzylzinc reagents (

Historically, the preparation of these reagents was plagued by the "Wurtz coupling" problem—the rapid oxidative dimerization of benzylic halides. This guide details the technical breakthrough developed primarily by the Knochel group: the use of Lithium Chloride (

Part 1: The Chemical Rationale[1]

The Stability-Reactivity Trade-off

In drug development, late-stage functionalization requires reagents that do not obliterate pre-existing scaffolds.

-

Organolithiums (

): Too reactive; require cryogenic conditions ( -

Grignards (

): Moderately reactive; tolerate some groups at low temps but often fail with sensitive heterocycles. -

Organozincs (

): The Goldilocks Zone. Soft nucleophiles that are inert to esters, nitriles, and even aldehydes (at low temp), yet reactive enough for Pd/Cu-catalyzed couplings.

The "Wurtz Problem" in Benzyl Systems

The preparation of benzylzinc reagents via direct insertion of Zinc metal into benzyl halides (

This homocoupling occurs because the generated organozinc species is often insoluble, remaining on the metal surface where it reacts with unconsumed alkyl halide.

The LiCl Breakthrough

The addition of stoichiometric

Mechanism of Action:

-

Surface Cleaning:

helps remove the oxide layer ( -

Solubilization: It complexes with the organozinc species, pulling it off the metal surface immediately upon formation. This prevents the "local high concentration" that leads to Wurtz dimerization.

Part 2: Preparation Methodologies

Method A: Direct Insertion (The Knochel Protocol)

Best for: Highly functionalized benzyl chlorides (esters, nitriles, ketones present).[1] Note: Benzyl chlorides are preferred over bromides as they react slower, further suppressing homocoupling.

Reagents & Setup

-

Zinc Dust:

, activated. -

LiCl: Anhydrous (dried under vacuum at

). -

Solvent: THF (Dry).

-

Activation Agents: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%).

Step-by-Step Protocol

-

Drying: In an Argon-flushed Schlenk flask, place

(1.5 equiv) and heat to -

Zinc Loading: Add Zinc dust (1.5 equiv) to the flask. Flush with Argon.

-

Activation:

-

Add dry THF.[2]

-

Add 1,2-dibromoethane (5 mol%). Reflux gently for 1 minute (heat gun).

-

Cool to RT. Add TMSCl (1 mol%). Stir for 5 mins.

-

-

Insertion:

-

Filtration: Allow excess Zn to settle. Cannulate the supernatant (the reagent) into a fresh dry flask.

Method B: Magnesium Insertion with Transmetallation

Best for: Less sensitive substrates where speed is required.

-

Mix

turnings, -

Add benzyl chloride.[1][3][5][6] The Mg inserts first to form the Grignard, which is immediately transmetallated to Zinc by the

present in situ.[3] -

This "in-situ trap" prevents the Grignard from attacking sensitive groups on the substrate.

Part 3: Visualization of Workflows

Diagram 1: The LiCl-Mediated Direct Insertion Workflow

This diagram illustrates the critical path to avoiding Wurtz coupling.

Caption: Comparative pathways showing how LiCl solubilization prevents the formation of Wurtz homocoupling byproducts.

Part 4: Quality Control & Titration

You cannot assume yield.[5] You must titrate. The standard hydrolysis method is inaccurate for Zinc. Use the Iodine Titration .[1][2][7][8]

Protocol:

-

Weigh accurately

of Iodine ( -

Dissolve in 2 mL of a 0.5M LiCl in THF solution (LiCl accelerates the reduction of Iodine).

-

Add the organozinc reagent dropwise via syringe.[8]

-

Endpoint: The brown solution turns clear/colorless.

-

Calculation:

Part 5: Applications in Synthesis

Negishi Cross-Coupling

The primary utility of benzylzinc reagents is the formation of

Standard Conditions:

-

Catalyst:

/ S-Phos (or PEPPSI-iPr). -

Loadings: 1-2 mol% Pd.

-

Temperature:

(Room Temp).

Diagram 2: Catalytic Cycle (Negishi)

Caption: The Negishi catalytic cycle. The transmetallation step is facilitated by the soluble nature of the LiCl-complexed zinc reagent.

Part 6: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Reaction does not start (Zn remains shiny) | Poor activation or wet solvent. | Repeat activation with TMSCl. Ensure THF is |

| Massive precipitate forms | Wurtz coupling (ZnCl2 byproduct). | Switch from Benzyl Bromide to Chloride. Add reagent slower.[6] Ensure LiCl is dry. |

| Low Titer (<0.5 M) | Reagent decomposition or incomplete insertion. | Check reaction time. If incomplete, add 10% more Zn dust. |

| Coupling fails (No Product) | Catalyst poisoning. | Benzylzinc reagents are air-sensitive. Ensure Argon sparge of all solvents. Try S-Phos ligand. |

References

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[9] Angewandte Chemie International Edition.

-

Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters.

-

Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

-

Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition.

-

Ellwart, M., & Knochel, P. (2015).[2] Preparation of Solid, Storable, and Functionalized Organozinc Reagents.[2] Organic Syntheses.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. portal.tpu.ru [portal.tpu.ru]

A Technical Guide to 5-Bromo-2-methoxybenzylzinc chloride: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

This guide provides an in-depth technical overview of 5-Bromo-2-methoxybenzylzinc chloride, a functionalized organozinc reagent of significant utility in modern organic synthesis. We will explore its fundamental properties, outline its synthesis from common precursors, and detail its application as a potent nucleophile in carbon-carbon bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this building block for the construction of complex molecular architectures.

Physicochemical Properties and Safety Data

5-Bromo-2-methoxybenzylzinc chloride is a benzylic organometallic compound valued for its moderate reactivity and tolerance of various functional groups.[1][2] It is typically supplied and handled as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF).

Table 1: Core Properties of 5-Bromo-2-methoxybenzylzinc chloride

| Property | Value | Source(s) |

| CAS Number | 352530-35-9 | |

| Molecular Weight | 300.90 g/mol | |

| Linear Formula | CH₃OC₆H₃(Br)CH₂ZnCl | [3] |

| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | [3] |

| Appearance | Solution | N/A |

| Storage Temperature | 2-8°C | [3] |

Critical Safety and Handling Protocols

Organozinc reagents, including 5-Bromo-2-methoxybenzylzinc chloride, demand meticulous handling due to their inherent reactivity and sensitivity.[1] The primary hazards are associated with the solvent (THF) and the organometallic species itself.

-

Air and Moisture Sensitivity: Organozinc compounds are highly sensitive to oxygen and moisture, which leads to rapid degradation and loss of activity.[1][4] All manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Anhydrous solvents and glassware are mandatory.

-

Flammability: The reagent is typically supplied in THF, a highly flammable liquid with a low flash point.[3] All sources of ignition must be strictly excluded from the work area.

-

Corrosivity and Toxicity: This reagent is classified as causing severe skin burns and eye damage.[3][5] It is also harmful if swallowed and may cause respiratory irritation.[3] Full personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.

Synthesis and Formation of the Reagent

The preparation of 5-Bromo-2-methoxybenzylzinc chloride involves a multi-step sequence starting from commercially available precursors. The final and most critical step is the oxidative insertion of zinc metal into the carbon-chlorine bond of the corresponding benzyl chloride.

Caption: Synthesis pathway for 5-Bromo-2-methoxybenzylzinc chloride.

Synthesis of the Benzyl Chloride Precursor

-

Formylation: The synthesis typically begins with the formylation of p-bromoanisole to produce 5-bromo-2-methoxybenzaldehyde.[6]

-

Reduction: The resulting aldehyde is then reduced to 5-bromo-2-methoxybenzyl alcohol using a standard reducing agent like sodium borohydride.

-

Chlorination: The benzyl alcohol is converted to the crucial precursor, 5-bromo-2-methoxybenzyl chloride. A common and effective method is the reaction with thionyl chloride (SOCl₂) in an appropriate solvent.[7]

Formation of the Organozinc Reagent

The definitive step is the reaction of 5-bromo-2-methoxybenzyl chloride with activated zinc metal.

Mechanism: Oxidative Insertion This reaction proceeds via the direct oxidative insertion of a zinc(0) atom into the polar carbon-chlorine bond of the benzyl chloride. This process requires highly reactive, or "activated," zinc. Standard zinc dust is often insufficient. Rieke® Zinc or zinc activated by methods such as treatment with 1,2-dibromoethane is necessary to achieve efficient conversion.[2][8] The reaction is performed in an anhydrous ethereal solvent, such as THF, under a strict inert atmosphere to prevent quenching of the newly formed organometallic species.[1]

Chemical Reactivity and Strategic Applications

The utility of 5-Bromo-2-methoxybenzylzinc chloride stems from its role as a robust carbon nucleophile. Its reactivity is milder than that of Grignard or organolithium reagents, which imparts a high degree of functional group tolerance.[1][4] This allows for its use in complex syntheses where sensitive moieties like esters, nitriles, or ketones are present on the coupling partners.[2]

The Negishi Cross-Coupling Reaction

The premier application for this reagent is the Negishi cross-coupling, a palladium-catalyzed reaction that forms a C-C bond between an organozinc compound and an organic halide or triflate.[2] This reaction is a cornerstone of modern synthetic chemistry due to its reliability and broad scope.

The Catalytic Cycle: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide, Ar-X), forming a Pd(II) intermediate.[9]

-

Transmetalation: The organozinc reagent transfers its organic group (the 5-bromo-2-methoxybenzyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired diarylmethane product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

This methodology allows for the efficient synthesis of a wide array of diaryl- and aryl-heteroaryl-methane derivatives, which are common structural motifs in pharmaceuticals.[10] The presence of the bromine atom on the reagent's aromatic ring is a key strategic feature, as it remains intact during the Negishi coupling and serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira), enabling further molecular diversification.[11]

Detailed Experimental Protocol: A Representative Negishi Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 5-Bromo-2-methoxybenzylzinc chloride with a generic aryl bromide (Ar-Br).

CAUTION: This procedure must be performed by trained personnel in a fume hood using strict anhydrous and inert atmosphere techniques.

Materials and Equipment:

-

5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF)

-

Aryl bromide (Ar-Br, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous THF

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Schlenk line with a supply of dry argon or nitrogen

-

Syringes and needles (oven-dried)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the solids.

-

Nucleophile Addition: While stirring the solution at room temperature, slowly add the solution of 5-Bromo-2-methoxybenzylzinc chloride (typically 1.1-1.2 equiv) dropwise via syringe. Causality Note: Slow addition is important to control any potential exotherm and ensure efficient mixing.

-

Reaction: Allow the reaction to stir at room temperature or heat gently (e.g., to 50 °C) if required. The progress can be monitored by TLC or GC-MS by taking aliquots under inert conditions. Reaction times can vary from 1 to 18 hours.[10]

-

Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cross-coupled product.

Conclusion

5-Bromo-2-methoxybenzylzinc chloride is a highly valuable and versatile reagent for the construction of carbon-carbon bonds. Its key advantages—excellent functional group tolerance, reliable reactivity in Negishi cross-coupling, and the retention of a bromine atom for sequential functionalization—make it an indispensable tool for medicinal chemists and synthetic researchers. Proper adherence to stringent safety and handling protocols is paramount to successfully and safely harnessing its synthetic potential.

References

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. ACS Publications - Organic Process Research & Development. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. ACS Publications - Organic Process Research & Development. [Link]

-

Aryl- and Heteroarylzinc Pivalates: Solid, Air- and Moisture-Stable Zinc Reagents. Organic Syntheses. [Link]

-

Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. IntechOpen. [Link]

-

Supporting Information for a publication. Nature. [Link]

-

A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. RSC Publishing. [Link]

-

Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. [Link]

-

5-bromo-2-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). PubChem. [Link]

-

5-Bromo-2-methoxybenzaldehyde. PubChem. [Link]

-

2-Bromo-5-methoxybenzoyl chloride. PubChem. [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 有機鋅試劑 [sigmaaldrich.com]

- 3. 5-Bromo-2-methoxybenzylzinc chloride 0.5M tetrahydrofuran 352530-35-9 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Reactivity Patterns of 5-Bromo-2-methoxybenzylzinc Chloride

This guide details the reactivity patterns, synthesis, and application of 5-Bromo-2-methoxybenzylzinc chloride , a specialized organometallic reagent. It is structured for researchers requiring high-fidelity control over carbon-carbon bond formation in complex scaffold synthesis.

A Chemoselective Scaffold for Drug Discovery[1]

Executive Summary & Structural Logic

5-Bromo-2-methoxybenzylzinc chloride (CAS: 352530-35-9) represents a class of "functionalized" organozinc reagents. Unlike traditional Grignard or organolithium reagents, which often lack chemoselectivity, this reagent offers a distinct advantage: Orthogonal Reactivity .

The molecule contains two reactive centers with vastly different activation energy profiles:

-

The Benzylic Zinc Moiety (Csp³-Zn): Highly nucleophilic, ready for transmetallation (Negishi coupling) or addition to electrophiles.

-

The Aryl Bromide (Csp²-Br): Electrophilic but inert under the conditions used to generate and react the zinc species.

This duality allows for iterative functionalization : the zinc handle is used first to install the benzyl group, leaving the aryl bromide intact for a subsequent cross-coupling event (e.g., Suzuki, Buchwald-Hartwig).

Preparation: The LiCl-Mediated Activation

Reliable generation of this reagent is the foundation of its utility. The industry-standard method utilizes the Knochel protocol , employing Lithium Chloride (LiCl) to solubilize the organozinc species and activate the zinc surface.

Mechanistic Insight

Direct insertion of zinc dust into benzyl halides is often sluggish or suffers from Wurtz-type homocoupling. The addition of LiCl serves two critical functions:

-

Surface Cleaning: LiCl aids in removing the oxide layer from the Zn surface.

-

Complexation: It forms a soluble species, ArCH₂ZnCl·LiCl, preventing the formation of polymeric aggregates on the metal surface that stall the reaction.

Experimental Protocol: Preparation of 0.5 M Solution

-

Precursor: 5-Bromo-2-methoxybenzyl chloride.

-

Reagents: Zinc dust (<10 micron), anhydrous LiCl, dry THF.

Step-by-Step Methodology:

-

Activation: In an argon-flushed Schlenk flask, combine Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 2 hours to dry the salts effectively.

-

Solvation: Cool to room temperature (RT) and add dry THF. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute to activate the Zn.

-

Insertion: Add 1 mol% TMSCl (chlorotrimethylsilane) to further activate. Add the solution of 5-Bromo-2-methoxybenzyl chloride in THF dropwise at 25°C.

-

Maturation: Stir at 25°C for 2–4 hours. Monitor conversion by GC-MS (aliquot quenched with saturated NH₄Cl).

-

Filtration: Allow excess Zn to settle. Cannulate the supernatant into a dry, argon-filled storage flask.

Validation: Titrate using iodine (I₂) in THF to determine precise molarity (typically 0.4 – 0.6 M).

Reactivity Profile & Chemoselectivity

The core value of this reagent lies in its ability to undergo C-C bond formation while preserving the Ar-Br bond.

Negishi Cross-Coupling

The primary application is the Negishi coupling with aryl halides or acid chlorides.

-

Catalyst Selection:

-

Pd(PPh₃)₄: Standard for aryl iodides/bromides.

-

Pd(dppf)Cl₂: Excellent for sterically hindered partners.

-

PEPPSI-IPr: Recommended for difficult, electron-rich aryl chlorides.

-

-

Chemoselectivity Rule: The Csp³-Zn bond undergoes transmetallation to Pd(II) much faster than the oxidative addition of the internal Ar-Br bond to Pd(0). This kinetic window ensures the Ar-Br remains untouched.

Electrophile Scope

| Electrophile Class | Catalyst/Conditions | Product Outcome |

| Aryl Iodides | Pd(dba)₂ / tfp (1 mol%) | Diarylmethanes |

| Acid Chlorides | CuCN[1]·2LiCl (Stoichiometric) | Benzyl Ketones |

| Allyl Halides | CuCN[2]·2LiCl (Catalytic) | Alkenyl Arenes |

| Aldehydes | No Catalyst (Lewis Acid optional) | Homobenzylic Alcohols |

Visualization of Reaction Pathways

The following diagram illustrates the orthogonal reactivity pathways, highlighting the sequential functionalization strategy.

Caption: Orthogonal reactivity map showing the preservation of the aryl bromide handle during zinc-mediated transformations.

Experimental Protocol: Negishi Coupling

Objective: Synthesis of a diarylmethane scaffold via cross-coupling with 4-iodobenzonitrile.

-

Setup: Charge a dry flask with 4-iodobenzonitrile (1.0 equiv) and Pd(PPh₃)₄ (2 mol%). Purge with argon.[3]

-

Solvent: Add dry THF (concentration 0.5 M relative to halide).

-

Addition: Add 5-Bromo-2-methoxybenzylzinc chloride solution (1.2 equiv) dropwise via syringe at RT.

-

Note: Mild exotherm may occur.

-

-

Reaction: Stir at 25°C for 2–6 hours.

-

Monitoring: Check TLC/LC-MS. The Ar-Br peak should remain; the Ar-I peak should disappear.

-

Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.

-

Purification: Silica gel chromatography.

Safety & Handling

-

Air/Moisture Sensitivity: This reagent is pyrophoric in concentrated forms and hydrolyzes instantly in air. All transfers must use cannula or syringe techniques under inert atmosphere (Argon/Nitrogen).

-

Storage: Stable at 4°C under argon for several weeks. If precipitate forms (Zn salts), titrate before use; do not shake the bottle.

-

Hazards: Causes severe skin burns (H314).[1] Reacts violently with water (EUH014).

References

-

Knochel, P. et al. (2008).[2][4] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. Link

-

Negishi, E. et al. (1977). Selective carbon-carbon bond formation via transition metal catalysis.[5] 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes. Journal of Organic Chemistry. Link

-

Metzger, A., & Knochel, P. (2008).[4] Preparation of Polyfunctional Arylmagnesium, Arylzinc, and Benzylic Zinc Reagents by Using Magnesium in the Presence of LiCl. Journal of Organic Chemistry. Link

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[2][6] Link

Sources

Methodological & Application

Harnessing the 5-Bromo-2-methoxybenzylzinc Chloride Reagent for Advanced Negishi Cross-Coupling Reactions

Application Note & Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-methoxybenzylzinc chloride in Negishi cross-coupling reactions. The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides.[1][2] This application note details the preparation of the title organozinc reagent, a step-by-step protocol for its use in cross-coupling, and an in-depth discussion of the underlying scientific principles. The protocols and insights provided herein are designed to enable the efficient synthesis of complex molecules, a critical aspect of modern drug discovery and materials science.

Introduction: The Strategic Advantage of the Negishi Coupling

The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[1][3] Unlike more reactive organometallic reagents such as Grignard or organolithium compounds, organozinc reagents exhibit a milder reactivity profile, allowing for their use in the presence of sensitive functional groups like esters, ketones, and nitriles.[4][5] This unique characteristic makes the Negishi coupling an invaluable tool for the construction of complex molecular architectures, particularly in the later stages of a synthetic sequence.

The 5-Bromo-2-methoxybenzylzinc chloride reagent is a particularly useful building block. The methoxy group provides electronic modulation, while the bromo substituent offers a handle for subsequent orthogonal transformations, such as further cross-coupling reactions. This dual functionality makes it a versatile intermediate for the synthesis of diarylmethanes and other structurally significant motifs.

Preparation of 5-Bromo-2-methoxybenzylzinc Chloride

The successful execution of a Negishi coupling is critically dependent on the quality of the organozinc reagent. The following protocol outlines the reliable, LiCl-mediated preparation of 5-Bromo-2-methoxybenzylzinc chloride from its corresponding benzyl chloride. The presence of lithium chloride is crucial as it facilitates the oxidative insertion of zinc by breaking down passivating layers on the zinc surface and solubilizing the resulting organozinc species.[4][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Bromo-2-methoxybenzyl chloride | ≥98% | Commercially Available | Handle with care, lachrymator. |

| Zinc dust (<10 micron) | High Purity | e.g., Sigma-Aldrich | Activation may be required. |

| Lithium Chloride (LiCl) | Anhydrous, ≥99% | Commercially Available | Dry thoroughly before use. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Solvent Purification System | |

| Iodine (I₂) | Crystal | Commercially Available | For zinc activation. |

| Deuterated Chloroform (CDCl₃) | For NMR analysis | Commercially Available |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Septa

-

Syringes and needles

-

Cannula for liquid transfer

Step-by-Step Protocol for Organozinc Reagent Formation

-

Zinc Activation (Critical Step): To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equiv.) and anhydrous lithium chloride (1.5 equiv.). Briefly heat the flask under vacuum and backfill with inert gas. Add a few crystals of iodine (I₂) and gently warm the flask with a heat gun until the purple color of the iodine disappears. This indicates the activation of the zinc surface.

-

Reaction Setup: Allow the flask to cool to room temperature. Add anhydrous THF via syringe.

-

Substrate Addition: Dissolve 5-Bromo-2-methoxybenzyl chloride (1.0 equiv.) in anhydrous THF in a separate flame-dried flask. Transfer this solution to the zinc suspension via cannula.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the insertion can be monitored by taking aliquots, quenching with a proton source (e.g., saturated NH₄Cl solution), and analyzing the organic layer by GC-MS or ¹H NMR to observe the disappearance of the starting benzyl chloride. The reaction is typically complete within 2-4 hours.

-

Reagent Quantification: Once the reaction is complete, allow the excess zinc dust to settle. The concentration of the resulting 5-Bromo-2-methoxybenzylzinc chloride solution can be determined by titrating an aliquot against a standard solution of iodine. The solution is typically used directly in the subsequent cross-coupling step.[7]

Negishi Cross-Coupling Protocol

This section provides a general protocol for the palladium-catalyzed Negishi cross-coupling of the prepared 5-Bromo-2-methoxybenzylzinc chloride with an aryl bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Bromo-2-methoxybenzylzinc chloride solution | ~0.5 M in THF | Prepared as above | |

| Aryl Bromide | Varies | Commercially Available | |

| Pd(OAc)₂ | ≥99.9% | Commercially Available | |

| SPhos (or other suitable phosphine ligand) | ≥98% | Commercially Available | |

| Anhydrous THF | Anhydrous, ≥99.9% | Solvent Purification System |

Experimental Workflow Diagram

Caption: Workflow for the preparation of the organozinc reagent and subsequent Negishi cross-coupling.

Step-by-Step Protocol for Negishi Coupling

-

Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %). Add anhydrous THF and stir for 10-15 minutes at room temperature.

-

Reaction Setup: To the catalyst solution, add the aryl bromide (1.0 equiv.).

-

Addition of Organozinc Reagent: Slowly add the solution of 5-Bromo-2-methoxybenzylzinc chloride (1.2 equiv.) to the reaction mixture via cannula. An exothermic reaction may be observed.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism and Scientific Rationale

The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species.[1] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. The rate of this step generally follows the order of halide reactivity: I > Br > Cl.[1]

-

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The presence of LiCl can accelerate this step by forming more reactive zincate species.[8]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-methoxybenzylzinc chloride 0.5M tetrahydrofuran 352530-35-9 [sigmaaldrich.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Advanced Protocols for 5-Bromo-2-methoxybenzylzinc Chloride in Negishi Cross-Coupling

Executive Summary

This Application Note details the handling, titration, and chemoselective deployment of 5-Bromo-2-methoxybenzylzinc chloride . As a functionalized organozinc reagent, this compound serves as a critical "linchpin" in modular drug discovery. Its unique value lies in its bifunctionality: it acts as a nucleophile (benzylic zinc) in the primary coupling event while retaining an electrophilic handle (aryl bromide) for subsequent diversification.

This guide moves beyond basic usage, focusing on the kinetic selectivity required to prevent oligomerization and ensuring high-fidelity cross-coupling in complex scaffold synthesis.

Mechanistic Principles & Chemoselectivity

The Chemoselectivity Challenge

The structural paradox of 5-Bromo-2-methoxybenzylzinc chloride is that it contains both a nucleophile (C-Zn) and a potential electrophile (Ar-Br). In a palladium-catalyzed environment, there is a theoretical risk of homocoupling/polymerization (Head-to-Tail) if the catalyst oxidatively adds to the reagent's own bromide bond.

However, successful application relies on Kinetic Hierarchy :

-

Transmetallation Rate: The benzylic zinc moiety transmetallates to Pd(II) significantly faster than the Pd(0) catalyst can oxidatively add to the sterically crowded, electron-rich aryl bromide on the reagent.

-

Electrophile Matching: By selecting a coupling partner with a more reactive leaving group (e.g., Ar-I, Ar-OTf) than the reagent's internal Ar-Br, the catalytic cycle is channeled exclusively toward the cross-coupled product.

Visualization: The Selectivity Filter

The following diagram illustrates the competitive pathways. The green path represents the desired high-yield cycle; the red path represents the polymerization side-reaction.

Figure 1: Kinetic selectivity in Negishi coupling. The reaction succeeds because k1 (Oxidative Addition to Partner) >> k2 (Oxidative Addition to Reagent).

Protocol 1: Reagent Handling & Titration

Critical Note: Organozinc reagents are moisture-sensitive but generally more tolerant of functional groups than Grignard or Lithium reagents. However, commercial solutions (typically 0.5 M in THF) degrade over time. Always titrate before use.

Materials

-

Iodine (

), sublimed grade. -

Lithium Chloride (LiCl), anhydrous.[1]

-

THF (anhydrous).

-

5-Bromo-2-methoxybenzylzinc chloride (Sample).[2]

The Knochel Titration Method

This method utilizes the rapid reduction of iodine by the organozinc species. The endpoint is the disappearance of the brown iodine color.[3][4]

-

Preparation: Flame-dry a 10 mL Schlenk flask under Argon.

-

Standard Solution: Add accurately weighed

(e.g., 254 mg, 1.0 mmol) to the flask. -

Solvation: Add 2-3 mL of a 0.5 M LiCl solution in anhydrous THF. (LiCl accelerates the reaction and sharpens the endpoint).

-

Titration:

Calculation

Note: If the concentration is < 0.3 M, the reagent may have hydrolyzed. Discard and use a fresh bottle.Protocol 2: Chemoselective Cross-Coupling

This protocol couples the benzylzinc reagent with an aryl iodide, preserving the bromide on the benzyl ring.

Target: Synthesis of 4-(5-bromo-2-methoxybenzyl)benzonitrile (Example). Catalyst System: Pd(OAc)₂ / SPhos (or Pd-PEPPSI-iPr for difficult substrates). SPhos is preferred for its high activity and stability.

Step-by-Step Methodology

-

Catalyst Loading (Glovebox/Schlenk Line):

-

Solvent Addition:

-

Add anhydrous THF (concentration relative to halide: 0.2 M).

-

Stir for 5-10 minutes to pre-form the active catalyst species (solution typically turns yellow/orange).

-

-

Reagent Addition:

-

Add 5-Bromo-2-methoxybenzylzinc chloride (1.2 equiv) dropwise over 5 minutes at Room Temperature (25°C).

-

Why slow addition? To maintain a low concentration of the nucleophile relative to the electrophile, further suppressing homocoupling.

-

-

Reaction:

-

Stir at 25°C. Most benzylic zinc couplings are fast (1–4 hours).

-

Monitor: Check by LC-MS. Look for the product peak (M+H) and the absence of the aryl iodide.

-

Warning: Do not heat above 50°C unless necessary; heat increases the risk of reacting the internal bromide.

-

-

Workup:

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The product is usually stable on silica.

-

Data Summary: Electrophile Compatibility

| Electrophile Class | Leaving Group | Reactivity | Selectivity (vs Internal Br) | Notes |

| Aryl Iodide | -I | High | Excellent | Preferred partner. |

| Aryl Triflate | -OTf | High | Excellent | Good for phenol derivatives. |

| Aryl Bromide | -Br | Moderate | Poor to Moderate | Risk: Competition with internal Br. Requires highly tuned catalyst or excess partner. |

| Aryl Chloride | -Cl | Low | N/A | Generally unreactive under these mild conditions (safe). |

Protocol 3: Sequential Functionalization (The "Why")

The primary advantage of this reagent is the ability to perform Iterative Cross-Coupling . Once the benzyl group is installed, the retained bromide becomes the new active site.

Workflow Visualization: The following diagram maps the transformation from raw reagent to a complex drug scaffold using two distinct catalytic cycles.

Figure 2: Iterative synthesis workflow. The internal bromide is inert in Step 1 but active in Step 2.

Troubleshooting & Optimization

Issue: Low Yield / Homocoupling of Reagent

-

Cause: The catalyst is activating the reagent's bromide.

-

Solution:

-

Switch to a less electron-rich ligand if using very bulky phosphines.

-

Ensure the Electrophile Partner is in slight excess or added before the zinc reagent.

-

Lower the temperature to 0°C. Benzylic zincs are highly reactive and often do not require RT.

-

Issue: Zinc Precipitation

-

Cause: Aggregation of zinc salts over time or cold storage.

-

Solution: Add dry LiCl (0.5 - 1.0 equiv) to the reaction mixture. LiCl breaks up polymeric zinc aggregates and increases the solubility of the organozinc species (Knochel's "Turbo Grignard" principle applies here to Zincates).

Issue: Stalled Reaction

-

Cause: Poisoning of catalyst or degraded reagent.

-

Solution:

-

Re-titrate the zinc reagent.

-

Add C-Phos or SPhos as ligands; these are specifically privileged for Negishi couplings involving benzylic systems.

-

References

-

Negishi, E. (2011).[7] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. (Foundational work on LiCl solubilization of organometallics). Link

-

Metzger, A., et al. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. (Specific protocol for functionalized benzyl zincs). Link

-

Sigma-Aldrich. 5-Bromo-2-methoxybenzylzinc chloride Product Specification. Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Organozinc Reagents. Chemistry - A European Journal. Link

Sources

Synthesis of heterocycles using 5-Bromo-2-methoxybenzylzinc chloride

Application Note: Strategic Utilization of 5-Bromo-2-methoxybenzylzinc Chloride in Heterocyclic Scaffold Assembly

Executive Summary

The synthesis of complex heterocyclic architectures often requires reagents that offer both high reactivity and exquisite chemoselectivity. 5-Bromo-2-methoxybenzylzinc chloride represents a class of "Knochel-type" functionalized organozinc reagents that bridge the gap between stability and reactivity.

This guide details the application of this reagent in Negishi cross-coupling reactions , specifically focusing on the construction of functionalized heterocycles. Unlike traditional Grignard or organolithium reagents, this zinc species tolerates sensitive electrophilic functional groups (such as the aryl bromide at the C5 position), enabling a sequential, iterative cross-coupling strategy . This note provides validated protocols for coupling this reagent with electron-deficient heteroaryl halides and outlines its utility as a "molecular lego" block for divergent library synthesis.

Reagent Profile & Mechanistic Advantage

The "Knochel" Stabilization Effect

While benzylzinc halides are historically prone to Wurtz-type homocoupling (dimerization), the addition of Lithium Chloride (LiCl) is the critical stabilizer.

-

Structure: The reagent typically exists as a zincate species or a solubilized complex: Ar-CH2-ZnCl·LiCl.

-

Role of LiCl: It breaks down the polymeric zinc aggregates into reactive, soluble monomeric species, increasing the rate of transmetallation to the Palladium catalyst while suppressing homocoupling.

Chemoselectivity: The "Dormant" Electrophile

The structural uniqueness of 5-Bromo-2-methoxybenzylzinc chloride lies in its dual nature:

-

Nucleophilic Site (Active): The benzylzinc moiety (-CH2ZnCl).

-

Electrophilic Site (Dormant): The aryl bromide (Ar-Br).

Under standard Negishi conditions (Room Temperature to 50°C), the Carbon-Zinc bond reacts exclusively with the external coupling partner (e.g., a heteroaryl chloride). The aryl bromide remains intact because the oxidative addition of Pd(0) into the Ar-Br bond is significantly slower than the transmetallation of the highly reactive benzylzinc species, provided the temperature is controlled.

Application Workflows

Workflow A: Direct Heteroarylation (The Primary Coupling)

This reagent is ideal for introducing a functionalized benzyl group onto electron-deficient heterocycles (pyridines, pyrimidines, quinolines) which are often difficult to alkylate via Friedel-Crafts methods.

-

Target: 2-Chloropyridines, 4-Chloropyrimidines, 2-Chloroquinolines.

-

Catalyst System: Pd-PEPPSI-IPr or S-Phos/Pd(OAc)₂ are recommended for their high turnover frequency and stability.

Workflow B: Iterative Library Synthesis (The Secondary Coupling)

Once the benzyl group is attached, the product contains the retained 5-Bromo handle. This allows for a second cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) without needing an intermediate deprotection or halogenation step.

Visualizing the Reaction Pathway

The following diagram illustrates the chemoselective pathway, moving from the zinc reagent to a bis-heterocyclic scaffold.

Figure 1: Chemoselective workflow utilizing the stability of the aryl bromide during the initial zinc-mediated coupling.

Detailed Experimental Protocol

Safety Note: Organozinc reagents are moisture-sensitive. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol: Synthesis of 2-(5-bromo-2-methoxybenzyl)pyridine

Reagents:

-

5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF) [Commercially available or prepared via Knochel method].

-

2-Chloropyridine (1.0 equiv).

-

Pd(OAc)₂ (2 mol%).[1]

-

S-Phos (4 mol%) or CPhos (for sterically demanding substrates).

-

Solvent: Anhydrous THF.

Step-by-Step Procedure:

-

Catalyst Pre-activation:

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and S-Phos (16.4 mg, 0.04 mmol).

-

Add anhydrous THF (2 mL) and stir at room temperature for 5-10 minutes until the solution turns a clear orange/yellow (formation of the active Pd(0) species).

-

-

Substrate Addition:

-

Add 2-Chloropyridine (113 mg, 1.0 mmol) to the catalyst solution via syringe.

-

-

Zinc Reagent Addition:

-

Cool the reaction mixture to 0°C (ice bath). Note: Cooling is optional but recommended to maximize chemoselectivity.

-

Add the solution of 5-Bromo-2-methoxybenzylzinc chloride (2.4 mL, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Observation: A slight exotherm may occur.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (25°C).

-

Stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Checkpoint: The starting chloride should disappear. The Ar-Br peak should remain stable in the product mass spectrum.

-

-

Quench and Workup:

-

Quench the reaction with Saturated NH₄Cl solution (5 mL).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Expected Yield: 75–90%.[2]

-

Comparative Data: Catalyst Selection

The choice of ligand is paramount when coupling benzylzinc reagents to prevent

| Catalyst System | Ligand Class | Yield (25°C, 4h) | Chemoselectivity (Br retention) | Notes |

| Pd(OAc)₂ / S-Phos | Buchwald Biaryl | 88% | >99% | Excellent general utility. |

| Pd-PEPPSI-IPr | NHC Carbene | 92% | >99% | Best for electron-deficient chlorides. |

| Pd(PPh₃)₄ | Phosphine | 65% | 90% | Slower; some homocoupling observed. |

| Ni(acac)₂ / PPh₃ | Nickel | 70% | 85% | Risk of activating the Ar-Br site. |

Troubleshooting & Optimization

Issue: Homocoupling (Formation of Dibenzyl Dimer)

-

Cause: Slow transmetallation or presence of oxygen.

-

Solution: Ensure the Zn reagent contains LiCl (Knochel method).[3] Increase catalyst loading to 5 mol%. Ensure strict inert atmosphere.

Issue: Low Conversion of Heteroaryl Chloride

-

Cause: The heteroaryl chloride is too electron-rich (deactivated).

-

Solution: Switch to Pd-PEPPSI-IPr catalyst. Heat the reaction to 50°C (do not exceed 60°C to protect the Ar-Br).

Issue: Loss of Ar-Br (Oligomerization)

-

Cause: Reaction temperature too high (>60°C) or use of Nickel catalyst which activates Ar-Br more easily than Pd at low temps.

-

Solution: Keep temperature < 40°C. Use Pd-based catalysts exclusively for the first step.

References

-

Preparation of Functionalized Zinc Reagents: Metzger, A., Schade, M. A., & Knochel, P. (2008).[2][4][5] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110.[6] Link

-

Negishi Coupling with Heterocycles: Metzger, A., Melzig, L., Despotopoulou, C., & Knochel, P. (2009). Pd-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Thiomethyl-Substituted Heterocycles. Organic Letters, 11(18), 4228–4231.[2] Link

-

General Negishi Review: Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future. Angewandte Chemie International Edition, 50(30), 6738–6764. Link

-

PEPPSI Catalyst Utility: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Organozincs. Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

- 6. LiCl-mediated preparation of highly functionalized benzylic zinc chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Functional group tolerance in reactions involving 5-Bromo-2-methoxybenzylzinc chloride

Application Note: Functional Group Tolerance in Reactions Involving 5-Bromo-2-methoxybenzylzinc Chloride

Executive Summary

This application note details the operational parameters, functional group tolerance (FGT), and reaction protocols for 5-Bromo-2-methoxybenzylzinc chloride (CAS: 352530-35-9).[1] Unlike traditional Grignard or organolithium reagents, this organozinc species exhibits a distinct chemoselective profile, allowing for carbon-carbon bond formation in the presence of sensitive electrophilic moieties (esters, ketones, nitriles) and, notably, internal aryl halides .[1]

The presence of the bromine atom at the 5-position of the aromatic ring—intact and unreactive during the zinc insertion and subsequent alkylation—serves as a latent handle for downstream diversification (e.g., Suzuki-Miyaura coupling), making this reagent a "privileged building block" in medicinal chemistry.

Mechanistic Insight & Reagent Profile

The Zinc Advantage: Covalency over Ionicity

The high FGT of 5-Bromo-2-methoxybenzylzinc chloride stems from the nature of the Carbon-Zinc bond.[1]

-

Grignard (C-Mg): Highly ionic (35% ionic character), highly polarized, acts as a hard nucleophile/base.[1] Attacks ketones/esters immediately.

-

Organozinc (C-Zn): Predominantly covalent (18% ionic character).[1] The lower polarity renders the carbon nucleophile "softer" and less basic.

This reduced basicity prevents the reagent from deprotonating alpha-protons in ketones or attacking carbonyl centers at ambient temperatures, yet it remains reactive enough to undergo transmetallation with Palladium (Pd) or Nickel (Ni) catalysts in Negishi couplings.[1]

Internal Tolerance (The "Ar-Br" Factor)

A critical feature of this specific reagent is its internal chemoselectivity .[1]

-

Preparation: The reagent is typically generated via the insertion of activated Zinc (e.g., Rieke® Zinc) into 5-bromo-2-methoxybenzyl chloride.[1]

-

Selectivity: Zinc inserts preferentially into the sp³ C-Cl bond (benzylic) over the sp² C-Br bond (aryl).[1]

-

Result: The aryl bromide remains active for future steps but inert during the formation and initial coupling of the zinc reagent.

Functional Group Tolerance Profile

The following table categorizes functional groups based on their compatibility with 5-Bromo-2-methoxybenzylzinc chloride under standard Negishi coupling conditions (THF, 25–65°C).

| Functional Group Category | Specific Group | Compatibility | Notes |

| Halides | Aryl-Cl, Aryl-Br | High | The reagent does not self-couple at the Ar-Br site without specific catalyst activation.[1] |

| Aryl-I, OTf | Substrate | These are the intended coupling partners (Electrophiles).[1] | |

| Carbonyls | Ketones, Aldehydes | High | Tolerated.[2][3][4][5] No nucleophilic addition occurs without Lewis acid activation (e.g., MgCl₂).[1] |

| Esters, Amides | High | Completely stable. No Claisen-type condensations.[1] | |

| Nitrogenous | Nitriles (-CN) | High | Stable.[1] Does not form imines/ketones. |

| Nitro (-NO₂) | Moderate | Generally tolerated, though oxidative addition of Pd into Ar-NO₂ is a rare side reaction.[1] | |

| 2°/3° Amines | High | Compatible.[3] | |

| Protic Groups | Alcohols (-OH) | Low/Moderate | Requires Protection. While less basic than Grignards, it will eventually protonate.[1] Phenols may be tolerated if deprotonated first. |

| 1° Amines (-NH₂) | Low | Requires Protection. Acts as a proton source.[1] |

Visualization: Chemoselectivity & Workflow

Figure 1: Chemoselectivity Hierarchy

This diagram illustrates the reactivity threshold. The reagent (Green Node) couples with the Target Electrophile (Blue Node) while ignoring the Tolerated Groups (Yellow Nodes).[1]

Caption: Reactivity hierarchy showing selective coupling in the presence of sensitive functionalities.

Detailed Experimental Protocol

Objective: Negishi coupling of 5-Bromo-2-methoxybenzylzinc chloride with Methyl 4-iodobenzoate. Rationale: This protocol demonstrates tolerance of the ester group on the electrophile and the bromine on the nucleophile.

Materials & Equipment

-

Reagent: 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF).[1][6][7][8] Commercially available or prepared via Rieke Zinc.[1][9]

-

Electrophile: Methyl 4-iodobenzoate (1.0 equiv).[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dba)₂/S-Phos for sterically hindered substrates.[1]

-

Solvent: Anhydrous THF.

Step-by-Step Procedure

-

System Setup (Inert Atmosphere is Critical):

-

Solvation:

-

Add anhydrous THF (2 mL) via syringe to dissolve the solids. Stir until the catalyst is fully dissolved (solution typically turns yellow).

-

-

Reagent Addition:

-

CRITICAL STEP: Using a dry, Argon-purged syringe, slowly add the 5-Bromo-2-methoxybenzylzinc chloride solution (1.2 equiv, 2.4 mL of 0.5 M) dropwise over 5 minutes.[1]

-

Note: A slight exotherm may be observed. The color may darken to amber/brown.

-

-

Reaction:

-

Stir the mixture at Room Temperature for 2–4 hours.

-

Self-Validation: Monitor via TLC or LC-MS.[1]

-

-

Quench & Workup:

-

Quench by slow addition of Saturated NH₄Cl solution (5 mL).

-

Extract with Ethyl Acetate (3 x 10 mL).[1]

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/EtOAc).[1]

-

Figure 2: Experimental Workflow

Caption: Sequential workflow for handling air-sensitive organozinc reagents.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction | Catalyst Poisoning / Inert Atmosphere Failure | Ensure THF is anhydrous.[1] Re-purge system. Try a more active catalyst system (e.g., Pd(dppf)Cl₂ or PEPPSI-IPr).[1] |

| Homocoupling of Electrophile | Oxidative coupling | Ensure the organozinc reagent is added after the catalyst/electrophile mix is established. Degas solvents thoroughly. |

| Protodezincation (Ar-CH₃ formed) | Moisture in system | Check septa integrity. Use fresh anhydrous THF. Increase reagent equivalents to 1.5. |

| Low Yield with Steric Bulk | Steric hindrance | Switch to S-Phos or X-Phos ligands, which are designed for hindered Negishi couplings.[1] |

References

-

Knochel, P. et al. "Functionalized Organozinc Reagents."[2] Handbook of Functionalized Organometallics. Wiley-VCH.[1] Link[1]

-

Rieke, R. D. "Preparation of Organometallic Compounds from Highly Reactive Metal Powders."[11] Science, 1989, 246, 1260-1264.[1][11] Link[1]

-

Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling.[1][12] A New Selective Method for Carbon-Carbon Bond Formation."[1] Accounts of Chemical Research, 1982, 15, 340-348.[1] Link[1]

-

Sigma-Aldrich. "5-Bromo-2-methoxybenzylzinc chloride Product Specification." Link[1]

-

BenchChem. "Assessing the Functional Group Tolerance of Benzylic Organometallics." Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-2-methoxybenzylzinc chloride 0.5M tetrahydrofuran 352530-35-9 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. riekemetals.com [riekemetals.com]

- 9. researchgate.net [researchgate.net]

- 10. riekemetals.com [riekemetals.com]

- 11. Rieke_metals [chemeurope.com]

- 12. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: Handling and Protocol for 5-Bromo-2-methoxybenzylzinc Chloride

Executive Summary

This guide details the handling, validation, and application of 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF, CAS: 352530-35-9). As a functionalized organozinc reagent, this compound is a critical building block in medicinal chemistry, particularly for introducing the 5-bromo-2-methoxybenzyl motif via Negishi cross-coupling. Unlike Grignard or organolithium reagents, this organozinc species offers enhanced functional group tolerance but requires rigorous exclusion of moisture and oxygen to maintain activity.[1] This protocol standardizes its use to ensure reproducibility in drug discovery workflows.

Safety & Hazard Identification

Signal Word: DANGER Hazard Class: Flammable Liquid (Category 2), Skin Corrosion (Category 1B), Water-Reactive.

| Hazard | Description | Mitigation |

| Pyrophoricity | While less pyrophoric than organolithiums, it can smoke or ignite on high surface area materials (e.g., paper wipes). | Use strictly under inert gas (Argon/Nitrogen). Have Class D fire extinguisher ready. |

| Corrosivity | Causes severe skin burns and eye damage.[2] | Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. |

| Solvent | THF is a peroxide former and highly flammable. | Store under inert atmosphere; test for peroxides if stored for extended periods. |

Storage and Handling Protocols

Storage Conditions

-

Temperature: Store at 2–8°C .

-

Atmosphere: Must be kept under a positive pressure of Argon or Nitrogen.

-

Container: Sure/Seal™ bottles or Teflon-valved storage flasks.

-

Shelf Life: Approximately 3–6 months if seal is uncompromised. Degradation is indicated by significant precipitation (beyond normal salts) or a drop in titer below 0.3 M.

Transfer Techniques (Schlenk Line)

-

Never pour the reagent. Always transfer via syringe or cannula.

-

Pressure Equalization: When withdrawing reagent, simultaneously inject an equivalent volume of dry inert gas to prevent a vacuum that could draw in air.

-

Needle Choice: Use long, wide-bore needles (16G or 18G) to prevent clogging if minor salts are present.

Quality Control: Titration Protocol

Objective: Determine the precise molarity of the active organozinc species. Commercial samples labeled "0.5 M" can degrade to 0.3–0.4 M during shipping/storage. Method: Iodine Titration (The Knochel Method).

Reagents Required[2][4][5][6][7][8][9]

-

Iodine (

): Solid, >99%. -

Lithium Chloride (LiCl): Anhydrous (0.5 M solution in THF).[3] Note: LiCl accelerates the reaction and solubilizes the resulting Zn species, sharpening the endpoint.

Step-by-Step Procedure

-

Setup: Flame-dry a 10 mL Schlenk flask or vial containing a stir bar. Flush with Argon.

-

Charge Iodine: Weigh approximately 254 mg (1.0 mmol) of iodine and add to the flask.

-

Solubilize: Add 2–3 mL of the 0.5 M LiCl/THF solution. Stir until iodine is fully dissolved (dark brown solution).

-

Titration:

-

Fill a 1.0 mL gastight syringe with the organozinc reagent.

-

Add the organozinc dropwise to the iodine solution at room temperature.[7]

-

Endpoint: The solution will transition from Dark Brown → Yellow → Colorless . The endpoint is the complete disappearance of the yellow color.

-

-

Calculation:

Application Protocol: Negishi Cross-Coupling

Reaction: Coupling 5-Bromo-2-methoxybenzylzinc chloride with an Aryl Iodide.

Catalyst System: Pd(OAc)₂ / SPhos (Buchwald Ligand). This system is highly active for benzylzinc reagents and prevents

Reagents

-

Nucleophile: 5-Bromo-2-methoxybenzylzinc chloride (Titrated, approx. 1.2 equiv).[8]

-

Electrophile: Aryl Iodide (1.0 equiv).[9]

-

Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).[10]

-

Solvent: Anhydrous THF.

Procedure

-

Catalyst Pre-formation:

-

In a flame-dried Schlenk flask, add Pd(OAc)₂ and SPhos.

-

Add anhydrous THF (2 mL per mmol substrate).

-

Stir for 5–10 minutes until the solution turns a clear orange/yellow, indicating active catalyst formation.

-

-

Substrate Addition:

-

Add the Aryl Iodide (1.0 equiv) to the catalyst solution.

-

-

Reagent Addition:

-

Cool the reaction mixture to 0°C (ice bath). Note: Benzylzinc reagents can be reactive; cooling prevents homocoupling.

-

Add the 5-Bromo-2-methoxybenzylzinc chloride solution (1.2 equiv) dropwise over 5 minutes.

-

-

Reaction:

-

Remove the ice bath and allow to warm to room temperature.

-

Stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Success Indicator: The reaction mixture often turns black (Pd precipitate) upon completion.

-

-

Quench & Workup:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitate in Reagent Bottle | Cold storage crystallization or degradation (Zinc oxides). | Warm to RT and swirl gently. If solids persist, filter via cannula filter or titrate the supernatant and use as is. |

| No Reaction (Starting Material Remains) | Catalyst poisoning or inactive reagent. | 1. Re-titrate the organozinc.[14][7][12] 2. Ensure SPhos/Pd ratio is correct (2:1). 3. Degas solvents thoroughly (oxygen kills the catalyst). |

| Homocoupling of Reagent (Bibenzyl formation) | Addition was too fast or temp too high. | Add reagent strictly at 0°C and very slowly. Ensure the electrophile is present before adding the zinc reagent. |

| Low Titer (<0.2 M) | Moisture contamination. | The reagent is compromised. Do not use for critical steps. Purchase fresh stock. |

Workflow Visualization

Figure 1: Negishi Coupling Reaction Pathway

This diagram illustrates the catalytic cycle and the specific entry point of the 5-Bromo-2-methoxybenzylzinc chloride reagent.

Caption: The catalytic cycle highlighting the transmetallation step where the organozinc reagent introduces the functionalized benzyl group.

Figure 2: Titration Setup Logic

Caption: Logic flow for the Iodine/LiCl titration method to determine active zinc concentration.

References

-

Knochel, P. et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.

-

Sigma-Aldrich. "5-Bromo-2-methoxybenzylzinc chloride Product Specification." Sigma-Aldrich Catalog.

-

Milne, J. E. & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004.

-

BenchChem. "Application Notes and Protocols for Negishi Coupling." BenchChem Protocols.

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 5-Bromo-2-methoxybenzenesulfonyl chloride | CAS 23095-05-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

Troubleshooting & Optimization

Troubleshooting precipitate formation in 5-Bromo-2-methoxybenzylzinc chloride solutions

Topic: Troubleshooting Precipitate Formation in 5-Bromo-2-methoxybenzylzinc Chloride Solutions

Executive Summary & Immediate Action

Do not discard your reagent yet. Precipitate formation in 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF) is a common phenomenon that does not always indicate decomposition. This reagent is typically stabilized with Lithium Chloride (LiCl), forming a soluble "ate" complex.

The precipitate is usually one of three things:

-

Reversible Salt Precipitation: LiCl or ZnCl₂ complexes precipitating due to low storage temperatures.

-

Irreversible Degradation: Zinc oxides/hydroxides from air/moisture ingress.

-

Wurtz Homocoupling Salts: Byproducts from thermal decomposition.

Use the diagnostic workflow below to determine the viability of your reagent.

Diagnostic Workflow

Before altering the solution, visually inspect the precipitate and the supernatant.

Figure 1: Decision tree for diagnosing precipitate types in organozinc solutions.

Troubleshooting FAQs

Issue 1: The "Cold Crash" (Crystalline Precipitate)

Q: I stored my bottle at -20°C as recommended, but now there are white crystals at the bottom. Is the reagent spoiled?

A: Likely not. This is often reversible precipitation of the LiCl-Zinc complex.

Benzylic zinc reagents are often prepared with a stoichiometry of 1:1 or 1:1.5 (RZnCl:LiCl). At 0.5 M concentration, the solution is near saturation. Lowering the temperature decreases the solubility of the inorganic salts (

-

Corrective Action: Move the bottle to room temperature (25°C) inside a glovebox or under positive Argon pressure. Swirl gently (do not shake vigorously) for 15–30 minutes. If the crystals dissolve, the reagent is fully active.

Issue 2: The "White Death" (Amorphous Powder)

Q: The solution is cloudy with a fine, fluffy white powder that does not dissolve upon warming. What happened?

A: Moisture or Oxygen ingress has occurred.

Organozinc reagents are highly sensitive to protonolysis.[1] The reaction with trace water is:

-

Corrective Action: Stop using the solution for critical stoichiometry.

-

Allow the solid to settle completely.

-

Draw an aliquot of the clear supernatant.

-

Perform an Iodine Titration (Protocol A below) to determine the remaining active concentration.

-

If concentration is <0.2 M, discard the reagent.

-

Issue 3: Thermal Instability (Wurtz Coupling)

Q: Why does the datasheet say to keep it cold if cold causes precipitation?

A: To prevent dimerization.

Unlike phenylzinc reagents, benzyl zinc reagents are prone to Wurtz homocoupling (dimerization) at room temperature over time:

-

Best Practice: Store at +4°C (fridge) rather than -20°C to balance stability vs. solubility. If stored at -20°C, expect precipitation and allow time for redissolution.

Technical Deep Dive: The Role of LiCl

To troubleshoot effectively, you must understand why LiCl is present. Standard organozinc halides (

Mechanism of Solubilization

LiCl reacts with the organozinc species to form a soluble "ate" complex (zincate). This shifts the Schlenk equilibrium and increases the nucleophilicity of the zinc reagent.

Figure 2: The solubilizing effect of LiCl on Organozinc reagents. Disruption of this equilibrium (via temperature or concentration) leads to precipitation.

Validated Protocols

Protocol A: Iodine Titration (The Gold Standard)

Use this to verify active concentration if any precipitate is observed.

Principle: Iodine reacts immediately with organozinc reagents. The endpoint is the persistence of the brown Iodine color.[3][4]

Reagents:

-

Iodine (

), solid (Sublimed). -

LiCl (0.5 M solution in THF) - Crucial for sharp endpoints.

Step-by-Step:

-

Weigh exactly 254 mg (1.0 mmol) of Iodine into a dry, Argon-flushed Schlenk flask.

-

Add 3–5 mL of 0.5 M LiCl/THF solution. Stir until Iodine is fully dissolved (Dark brown solution).

-

Cool to 0°C (Ice bath). Note: Cooling prevents side reactions.

-

Add the organozinc sample dropwise via a 1.0 mL syringe.

-

Endpoint: The solution turns from brown

yellow-

Note: If the solution turns colorless, you have consumed the iodine.[3]

-

-

Calculation:

Protocol B: Redissolution of Reversible Precipitates

-

Ensure the bottle is tightly sealed (Parafilm over the septum).

-

Place the bottle in a water bath at 30°C (Do not exceed 35°C to avoid Wurtz coupling).

-

Swirl gently every 5 minutes.

-

If solids persist after 30 minutes, filter the solution through a dry syringe filter (0.45 µm PTFE) into a fresh, Argon-purged vial.

-

Titrate the filtrate immediately.

References

-

Knochel, P., et al. (2008).[5][6] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110.

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.

-

Sigma-Aldrich. (n.d.).[7] 5-Bromo-2-methoxybenzylzinc chloride solution 0.5 M in THF Product Sheet.

-